molecular formula C24H20N2O9S4 B13797452 Benzenesulfonamide, 4,4'-oxybis[N-(phenylsulfonyl)- CAS No. 7218-44-2

Benzenesulfonamide, 4,4'-oxybis[N-(phenylsulfonyl)-

Katalognummer: B13797452
CAS-Nummer: 7218-44-2
Molekulargewicht: 608.7 g/mol
InChI-Schlüssel: ZOLXCJSPJPWPLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, 4,4’-oxybis[N-(phenylsulfonyl)- is a chemical compound with the molecular formula C24H20N2O9S4. It is known for its unique structure, which includes two benzenesulfonamide groups connected by an oxygen bridge and further substituted with phenylsulfonyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4,4’-oxybis[N-(phenylsulfonyl)- typically involves the reaction of benzenesulfonamide with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Benzenesulfonamide+Phenylsulfonyl chlorideBenzenesulfonamide, 4,4’-oxybis[N-(phenylsulfonyl)-\text{Benzenesulfonamide} + \text{Phenylsulfonyl chloride} \rightarrow \text{Benzenesulfonamide, 4,4'-oxybis[N-(phenylsulfonyl)-} Benzenesulfonamide+Phenylsulfonyl chloride→Benzenesulfonamide, 4,4’-oxybis[N-(phenylsulfonyl)-

Industrial Production Methods

In industrial settings, the production of Benzenesulfonamide, 4,4’-oxybis[N-(phenylsulfonyl)- involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, 4,4’-oxybis[N-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted benzenesulfonamide compounds .

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamide, 4,4’-oxybis[N-(phenylsulfonyl)- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Benzenesulfonamide, 4,4’-oxybis[N-(phenylsulfonyl)- involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is overexpressed in certain cancer cells, and its inhibition can lead to reduced tumor growth and increased apoptosis. The compound binds to the active site of the enzyme, preventing its normal function and leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonamide: A simpler compound with similar sulfonamide groups but without the oxygen bridge and additional phenylsulfonyl groups.

    N-(Phenylsulfonyl)benzenesulfonamide: Similar structure but lacks the oxygen bridge connecting two benzenesulfonamide groups.

Uniqueness

Its ability to inhibit specific enzymes and its structural complexity make it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

7218-44-2

Molekularformel

C24H20N2O9S4

Molekulargewicht

608.7 g/mol

IUPAC-Name

N-(benzenesulfonyl)-4-[4-(benzenesulfonylsulfamoyl)phenoxy]benzenesulfonamide

InChI

InChI=1S/C24H20N2O9S4/c27-36(28,21-7-3-1-4-8-21)25-38(31,32)23-15-11-19(12-16-23)35-20-13-17-24(18-14-20)39(33,34)26-37(29,30)22-9-5-2-6-10-22/h1-18,25-26H

InChI-Schlüssel

ZOLXCJSPJPWPLO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.